A Comprehensive Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: Synthesis, Characterization, and Applications in Drug Development
A Comprehensive Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: Synthesis, Characterization, and Applications in Drug Development
CAS Number: 38184-47-3
This guide provides an in-depth technical overview of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a pivotal reagent in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on its role as a powerful guanylating agent.
Introduction and Physicochemical Properties
3,5-Dimethylpyrazole-1-carboxamidine nitrate, also known by synonyms such as 1-Amidino-3,5-dimethylpyrazole nitrate, is a stable, crystalline solid that serves as a highly efficient reagent for the introduction of the guanidinium functional group into molecules.[1] The guanidinium group is a common structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals, valued for its ability to form strong hydrogen bonds and its protonated state at physiological pH.
The reliable and high-purity synthesis of guanidine-containing compounds is a critical challenge in medicinal chemistry.[2][3] Reagents like 3,5-Dimethylpyrazole-1-carboxamidine nitrate offer a robust solution, enabling clean and high-yielding guanylation reactions under mild conditions.[2][3]
Table 1: Physicochemical Properties of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate
| Property | Value | Source(s) |
| CAS Number | 38184-47-3 | [1][4] |
| Molecular Formula | C₆H₁₁N₅O₃ | [1] |
| Molecular Weight | 201.18 g/mol | [5][6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 167-168 °C (decomposition) | [6] |
| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide;nitric acid | [5] |
Synthesis and Mechanism
The synthesis of 3,5-Dimethylpyrazole-1-carboxamidine nitrate is a multi-step process that begins with the formation of a key intermediate, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). This is followed by the reduction of the nitroguanidine moiety to the corresponding guanidine and subsequent salt formation with nitric acid.
Synthesis of the Key Intermediate: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
The optimized synthesis of DMNPC involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione (acetylacetone).[7][8][9] This reaction can be carried out under either acidic or alkaline catalysis.[9]
Protocol for DMNPC Synthesis:
-
Reactant Preparation: Dissolve 1-amino-2-nitroguanidine in an appropriate solvent.
-
Condensation: Add pentane-2,4-dione to the solution. The reaction proceeds via a cyclocondensation mechanism.
-
Catalysis: The reaction can be catalyzed by an acid (e.g., acetic acid) or a base.[8][9]
-
Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction.
-
Isolation and Purification: The resulting DMNPC product is isolated by filtration and can be purified by recrystallization to yield a stable, crystalline solid.
Caption: Synthesis of the DMNPC intermediate.
Conversion of DMNPC to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate
The conversion of the nitroguanidine intermediate (DMNPC) to the final guanidinium nitrate salt involves a catalytic hydrogenation step to reduce the nitro group, followed by treatment with nitric acid.
Protocol for Final Product Synthesis:
-
Catalytic Hydrogenation: The nitroguanidine (DMNPC) is subjected to catalytic transfer hydrogenation.[7] This method is effective for the reduction of nitroguanidines to guanidines.[7]
-
Hydrogen Source: A common hydrogen source for this transformation is hydrazine hydrate in the presence of a catalyst.[10][11]
-
Catalyst: A palladium-based catalyst, such as palladium on carbon (Pd/C), is typically employed.[12]
-
Salt Formation: Following the reduction, the resulting 3,5-dimethylpyrazole-1-carboxamidine is treated with nitric acid to form the stable nitrate salt.
-
Isolation: The final product, 3,5-Dimethylpyrazole-1-carboxamidine nitrate, is isolated as a crystalline solid.
Caption: Conversion of DMNPC to the final nitrate salt.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure and purity of 3,5-Dimethylpyrazole-1-carboxamidine nitrate.
Table 2: Key Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a signal for the pyrazole ring proton, and broad signals for the guanidinium protons. The exact chemical shifts will depend on the solvent used.[13][14] |
| ¹³C NMR | Resonances for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the central carbon of the guanidinium group.[15][16] |
| FTIR | Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, and strong bands associated with the nitrate anion.[17][18][19][20] |
| Mass Spec. | The mass spectrum would be expected to show the molecular ion of the free base (3,5-dimethylpyrazole-1-carboxamidine) at m/z 138.17.[5][21] |
Applications in Drug Development and Organic Synthesis
The primary application of 3,5-Dimethylpyrazole-1-carboxamidine nitrate is as a guanylating agent for primary and secondary amines.[2] This reaction is fundamental in the synthesis of a wide range of biologically active molecules.
Mechanism of Guanylation
The pyrazole-1-carboxamidine moiety is an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine. The reaction proceeds under mild conditions and generally results in high yields.
Caption: General mechanism of amine guanylation.
Role in Medicinal Chemistry
The pyrazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[22] The introduction of a guanidinium group can further enhance the biological activity of a molecule by increasing its basicity and facilitating interactions with biological targets such as enzymes and nucleic acids.[23]
While specific drugs synthesized using 3,5-Dimethylpyrazole-1-carboxamidine nitrate are not extensively documented in the public domain, its utility is evident in the synthesis of complex guanidine-containing heterocycles and peptides, which are key components of many therapeutic agents.[24][25][26] For instance, pyrazole-carboxamidine reagents are employed in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[3] The unexpected toxicity of some pyrazole carboxamide derivatives highlights the importance of careful toxicological evaluation during drug development.[27][28]
Safety and Handling
Table 3: Hazard and Safety Information
| Hazard Category | Description | Precautionary Measures |
| Oxidizing Properties | The nitrate salt imparts oxidizing properties.[29][30][31] Mixtures with combustible materials may be flammable or explosive.[29][30] | Keep away from heat, sparks, and open flames. Do not store near combustible materials.[29][32] |
| Oral Toxicity | Harmful if swallowed.[29] | Do not ingest. Wash hands thoroughly after handling.[32] |
| Skin and Eye Irritation | May cause skin and eye irritation.[29] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[32] |
| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood.[32] |
Emergency Procedures:
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes.[32]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[32]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[32]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[32]
Conclusion
3,5-Dimethylpyrazole-1-carboxamidine nitrate is a highly valuable and efficient reagent for the synthesis of guanidine-containing compounds. Its straightforward, high-yielding synthesis and its ability to function as a guanylating agent under mild conditions make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, analytical properties, and safe handling is crucial for its effective and responsible use in the laboratory.
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